Cas no 128170-38-7 ((3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone)

(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-aminobenzofuran core linked to a 4-fluorophenyl ketone moiety, offering versatility as a synthetic intermediate. The presence of both an amino group and a fluorine-substituted aromatic ring enhances its reactivity, enabling selective modifications for targeted compound development. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined structural characteristics make it suitable for precise synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone structure
128170-38-7 structure
Product Name:(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone
CAS No:128170-38-7
MF:C15H10FNO2
MW:255.243807315826
MDL:MFCD00760834
CID:892574
Update Time:2026-04-29

(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone
    • (3-AMINO-1-BENZOFURAN-2-YL)-(4-FLUOROPHENYL)METHANONE
    • (3-AMINO-1-BENZOFURAN-2-YL)(4-FLUOROPHENYL)METHANONE
    • (3-AMINO-BENZOFURAN-2-YL)-(4-FLUORO-PHENYL)-METHANONE
    • 3-amino-2-(4-fluorobenzoyl)-benzo[b]furan
    • 3-AMINO-2-(4-FLUOROBENZOYL)BENZOFURAN
    • AKOS BBV-016735
    • TIMTEC-BB SBB007346
    • MDL: MFCD00760834
    • Inchi: InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2
    • InChI Key: ZJOADABWGYOXRG-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=C(C(=O)C3=CC=C(C=C3)F)O2)N

Computed Properties

  • Exact Mass: 255.07000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 56.23000
  • LogP: 3.96630

(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(3-Aminobenzofuran-2-yl)(4-fluorophenyl)methanone Pricemore >>

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